N-methylthieno[2,3-d]pyrimidin-2-amine
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Overview
Description
N-methylthieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a methyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
N-Methylthieno[2,3-d]pyrimidin-2-amine primarily targets the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .
Mode of Action
The compound interacts with its targets by inhibiting the PI3Kα with nanomolar potency . This inhibition leads to a decrease in the activation of the PI3K/AKT/mTOR pathway, thereby affecting the growth and proliferation of cells .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a common pathway that is activated at abnormally high levels in various human cancers . By inhibiting this pathway, this compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
The compound’s lipophilicity, which allows it to diffuse easily into cells, suggests that it may have good bioavailability .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to a decrease in cell growth and proliferation . This makes the compound a potential candidate for the development of anti-cancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylthieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide. The synthesis proceeds through three main steps:
Condensation Reaction: The initial step involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide to form an intermediate.
Chlorination: The intermediate is then subjected to chlorination to introduce a chlorine atom.
Nucleophilic Substitution: Finally, a nucleophilic substitution reaction is carried out to replace the chlorine atom with a methyl group, resulting in the formation of this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methylthieno[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-methylthieno[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of cancer research.
Medicine: this compound derivatives have shown potential as anticancer agents, antibacterial agents, and anti-inflammatory drugs.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyridine ring, known for its anticancer properties.
Thieno[3,2-d]pyrimidine: A structural isomer with different biological activities.
Uniqueness
N-methylthieno[2,3-d]pyrimidin-2-amine stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets like PI3K. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-methylthieno[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-8-7-9-4-5-2-3-11-6(5)10-7/h2-4H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXXPLUFLYOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=CSC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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